molecular formula C17H16INO B2602111 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide CAS No. 329778-40-7

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide

Cat. No.: B2602111
CAS No.: 329778-40-7
M. Wt: 377.225
InChI Key: GHZBWBZBLUKUOQ-BJMVGYQFSA-N
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Description

3-(2,4-Dimethylphenyl)-N-(4-iodophenyl)acrylamide is a synthetic acrylamide derivative characterized by a β-substituted 2,4-dimethylphenyl group and an N-linked 4-iodophenyl moiety.

Properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)-N-(4-iodophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZBWBZBLUKUOQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide typically involves the reaction of 2,4-dimethylphenylamine with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation. The resulting intermediate is then subjected to acryloylation using acryloyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Synthesis Steps

  • Formation of Intermediate : Combine 2,4-dimethylphenylamine with 4-iodobenzoyl chloride to form an imine intermediate.
  • Acrylamide Formation : React the imine intermediate with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final product.

Medicinal Chemistry

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide serves as a precursor for synthesizing potential pharmaceutical agents. Its structural features allow it to interact with various biological targets, potentially leading to significant therapeutic effects.

Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that acrylamide derivatives can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Material Science

The compound's unique electronic properties make it suitable for developing new materials with specific optical characteristics. Its incorporation into polymers can enhance material strength and thermal stability.

Data Table: Comparison of Material Properties

PropertyAcrylamide CompoundTraditional Polymers
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
Optical ClaritySuperiorVaries

Analytical Chemistry

This compound is utilized in analytical methods to detect acrylamide levels in food products. Techniques such as High-Performance Liquid Chromatography (HPLC) and Near-Infrared Spectroscopy (NIRS) have been employed to quantify acrylamide concentrations effectively.

Case Study: Food Safety Analysis
A study demonstrated the use of NIRS to estimate acrylamide content in fried foods like French fries. This method offers a rapid and cost-effective alternative to traditional analytical techniques .

Research indicates that compounds containing iodine may exhibit enhanced reactivity due to iodine's larger atomic radius and polarizability compared to other halogens. This property can significantly affect their interaction with biological systems .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acrylamide Core

(a) N-Substituent Modifications
  • Target Compound: N-4-Iodophenyl group.
  • (2E)-3-(2,4-Dimethylphenyl)-N-(diphenylmethyl)acrylamide ():
    • N-Diphenylmethyl substituent increases hydrophobicity (logP ~5.2 estimated) compared to the iodophenyl group.
    • Lacks halogen interactions, which could reduce binding specificity in certain biological targets .
  • 2-(4-Iodophenyl)-N-(2-(trifluoromethoxy)phenyl)acrylamide ():
    • Combines 4-iodophenyl (α-position) with a trifluoromethoxy group (β-position).
    • Trifluoromethoxy enhances metabolic stability and electron-withdrawing effects, differing from the dimethylphenyl’s electron-donating nature .
(b) β-Substituent Modifications
  • Target Compound: 2,4-Dimethylphenyl group.
  • (2E)-2-Cyano-3-[4-(hexyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)acrylamide (): Cyano and hexyloxy-methoxyphenyl groups introduce strong polarity and lipophilicity. Hexyloxy chain may improve membrane permeability but reduce aqueous solubility compared to dimethylphenyl .
  • 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (): Hydroxy and methoxy groups enable hydrogen bonding, contrasting with the non-polar dimethyl groups in the target compound. Demonstrated anti-inflammatory activity (IC₅₀ <17 µM), suggesting substituent-dependent bioactivity .

Physicochemical and Spectroscopic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (NMR/MS)
Target Compound 504.37 2,4-Dimethylphenyl, 4-Iodo δ~7.8 ppm (vinyl H), δ~120–140 ppm (aromatic C)
() 341.45 Diphenylmethyl δ~6.5–7.5 ppm (multiplet, aromatic H)
(: Compound 2s) 437.24 Trifluoromethoxy, Iodo ¹⁹F NMR: δ~-58 ppm (CF₃O)
() 504.37 Cyano, Hexyloxy HRMS: m/z 504.0910 [M+H]⁺

Biological Activity

3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a dimethylphenyl group and an iodophenyl group attached to an acrylamide backbone. Its molecular formula is C15H16INC_{15}H_{16}IN with a molecular weight of approximately 305.2 g/mol. The presence of iodine is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active or allosteric sites of enzymes, altering their conformation and function. This interaction can influence various cellular pathways, including those related to inflammation and cell proliferation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies suggest that such acrylamide derivatives can inhibit cancer cell growth by inducing apoptosis or blocking cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or affecting signaling pathways involved in inflammation.

Enzymatic Inhibition

As a biochemical probe, this compound has been explored for its ability to inhibit specific enzymes. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Such inhibition could lead to reduced pain and inflammation in various conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For example, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as a therapeutic agent.

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Inhibition of cell growth
HeLa (Cervical Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)18.0Cell cycle arrest

Mechanistic Studies

Further mechanistic studies have shown that the compound affects signaling pathways associated with apoptosis and cell cycle regulation. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins in treated cells.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dimethylphenyl)-N-(4-iodophenyl)acrylamide, and how can purity be validated?

The compound is synthesized via a multi-step acrylation reaction. Key steps include:

  • Coupling reaction : Reacting 2,4-dimethylphenylacrylic acid with 4-iodoaniline using a coupling agent like EDCI in DMF under ice-cooled conditions .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether) followed by recrystallization from ethanol to achieve >95% purity .
  • Validation : Confirm structure and purity using ¹H/¹³C NMR (e.g., aromatic proton integration, amide proton shifts) and high-resolution mass spectrometry (HRMS) to verify molecular weight (377.228 g/mol) .

Q. What physicochemical properties are critical for experimental design?

  • Molecular formula : C₁₇H₁₆INO .
  • Solubility : Predicted to be soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Use Hansen solubility parameters for solvent selection .
  • Stability : Store in inert atmospheres (N₂/Ar) at –20°C to prevent iodophenyl group degradation. Monitor via periodic HPLC .

Q. How can researchers validate structural integrity using spectroscopic methods?

  • ¹H NMR : Look for characteristic acrylamide proton signals (δ 6.2–6.8 ppm, doublets for trans-alkene) and aromatic protons (δ 7.0–7.5 ppm for iodophenyl) .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in the acrylation step .
  • AI-driven synthesis planning : Tools like PubChem’s retrosynthesis module propose solvent/catalyst combinations (e.g., DMF with EDCI/HOBt) to reduce side-product formation .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Test compound in multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols (IC₅₀ assays) .
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity measurements .

Q. How can the iodine substituent’s electronic effects influence reactivity in cross-coupling reactions?

  • Hammett analysis : The electron-withdrawing iodine on the phenyl ring increases electrophilicity, enhancing Suzuki-Miyaura coupling efficiency with boronic acids. Use Pd(PPh₃)₄ catalysts in THF/H₂O .
  • X-ray crystallography : Confirm regioselectivity via single-crystal structure analysis (e.g., Acta Crystallographica protocols) .

Q. What methodologies assess environmental and toxicity profiles for lab safety?

  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) to evaluate LC₅₀ values .
  • Thermogravimetric analysis (TGA) : Monitor thermal decomposition products to ensure safe handling .

Q. How can reactor design improve scalability for gram-scale synthesis?

  • Continuous-flow systems : Optimize residence time and temperature control to minimize exothermic side reactions .
  • Membrane separation : Use nanofiltration to recover unreacted starting materials and reduce waste .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays?

  • Strict controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin) in all assays .
  • Aggregation testing : Use dynamic light scattering (DLS) to detect nanoaggregates that may skew IC₅₀ results .

Q. What analytical techniques differentiate polymorphic forms?

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
  • Differential scanning calorimetry (DSC) : Identify melting point variations (>2°C indicates polymorphism) .

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